molecular formula C17H18ClN3O5S2 B11410441 methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11410441
M. Wt: 443.9 g/mol
InChI Key: YHJBVXBBXHSRBH-UHFFFAOYSA-N
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Description

METHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using sulfonyl chloride in the presence of a base such as pyridine.

    Cyclopenta[b]thiophene Formation: The cyclopenta[b]thiophene moiety is formed through a cyclization reaction, often involving a thiophene derivative and a suitable cyclizing agent.

    Coupling of the Two Moieties: The final step involves coupling the pyrimidine and cyclopenta[b]thiophene moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure and possible biological activity.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group and the heterocyclic rings are likely to play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[5-CHLORO-2-(METHANESULFONYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • METHYL 2-[5-CHLORO-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

The unique combination of a pyrimidine ring with a cyclopenta[b]thiophene moiety, along with the presence of a sulfonyl group, distinguishes this compound from its analogs. This structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18ClN3O5S2

Molecular Weight

443.9 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H18ClN3O5S2/c1-3-7-28(24,25)17-19-8-10(18)13(20-17)14(22)21-15-12(16(23)26-2)9-5-4-6-11(9)27-15/h8H,3-7H2,1-2H3,(H,21,22)

InChI Key

YHJBVXBBXHSRBH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)Cl

Origin of Product

United States

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